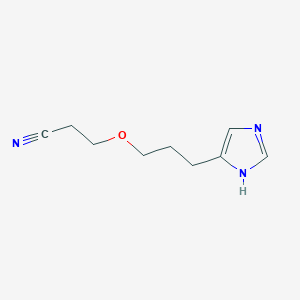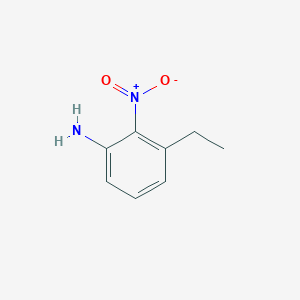
3-Ethyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, where the amino group is substituted at the 2-position with a nitro group and at the 3-position with an ethyl group
Synthetic Routes and Reaction Conditions:
Nitration of 3-Ethylaniline: One common method involves the nitration of 3-ethylaniline. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Aromatic Substitution: Another method involves the direct aromatic substitution of aniline derivatives. This can be achieved by using ethylating agents followed by nitration under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3-ethyl-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of halogens and a Lewis acid catalyst.
Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 3-Ethyl-2-phenylenediamine.
Substitution: Halogenated derivatives of this compound.
Oxidation: Various nitroso and nitro derivatives.
Chemistry:
Intermediate in Synthesis: this compound is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Catalysis: It serves as a ligand in catalytic reactions, aiding in the formation of complex molecules.
Biology:
Biochemical Studies: The compound is used in studies
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
3-ethyl-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h3-5H,2,9H2,1H3 |
Clé InChI |
XMTQIKUKTIVHEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


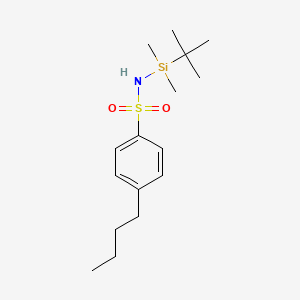
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
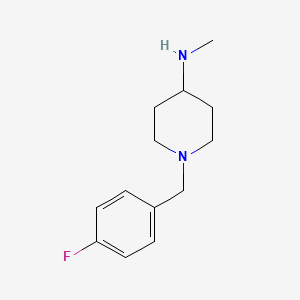
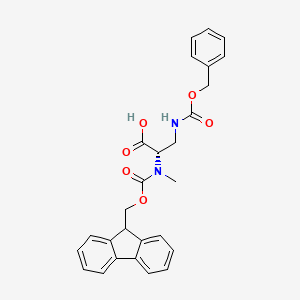
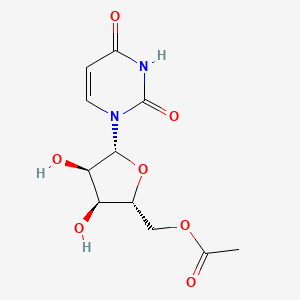

![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
![2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid](/img/structure/B12822908.png)
![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)

